methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate involves its ability to target specific enzymes and signaling pathways. It has been found to inhibit the activity of enzymes such as PI3K, mTOR, and AKT, which are involved in cancer cell growth and survival. It also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. In addition, it has been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and survival. In inflammation, it reduces the production of cytokines and chemokines, leading to a decrease in the inflammatory response. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation is that it may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate. One area of interest is the development of more potent and selective analogs of the compound for use in cancer treatment and other applications. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as autoimmune disorders and metabolic disorders. Additionally, the use of this compound in combination with other drugs or therapies is another area of research that holds promise for improving treatment outcomes.
Synthesemethoden
The synthesis method of methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate involves the reaction of 5-amino-1-(2-methylphenoxy)-3-(methylthio)-1H-pyrazole-4-carboxylic acid with 2-chloro-6-(2-methylphenoxy)pyrimidine in the presence of a base such as potassium carbonate. The product is then treated with methyl iodide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in various fields such as cancer treatment, inflammation, and neurological disorders. In cancer treatment, it has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In inflammation, it has been found to reduce the production of inflammatory cytokines and chemokines. In neurological disorders, it has been investigated for its potential as a neuroprotective agent.
Eigenschaften
Molekularformel |
C17H17N5O3S |
---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
methyl 5-amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxylate |
InChI |
InChI=1S/C17H17N5O3S/c1-10-6-4-5-7-11(10)25-13-8-12(19-9-20-13)22-15(18)14(17(23)24-2)16(21-22)26-3/h4-9H,18H2,1-3H3 |
InChI-Schlüssel |
UFVCFDWHRBILCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C(=O)OC)N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.